molecular formula C12H10F2N2O2 B10911003 methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate

methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10911003
M. Wt: 252.22 g/mol
InChI Key: KYAKZVSRFONTLQ-UHFFFAOYSA-N
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Description

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole ester that serves as a versatile chemical scaffold in medicinal and agricultural chemistry research. Compounds based on the pyrazole core are extensively studied for their diverse pharmacological activities, which can include antibacterial, antifungal, anticancer, and anti-inflammatory properties . Specifically, this compound is structurally analogous to intermediates used in the development of active ingredients, such as those in the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . The molecular structure integrates a 2,3-difluorobenzyl group, which is a common motif used to fine-tune the physicochemical properties and biological activity of a molecule, and a methyl ester moiety that can be utilized for further synthetic elaboration, for instance, into carboxamide derivatives . Researchers value this chemical building block for designing and synthesizing novel molecules to probe biological pathways and develop new therapeutic or agrochemical agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C12H10F2N2O2/c1-18-12(17)9-5-15-16(7-9)6-8-3-2-4-10(13)11(8)14/h2-5,7H,6H2,1H3

InChI Key

KYAKZVSRFONTLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

This method involves reacting methyl acetoacetate derivatives with substituted hydrazines to form the pyrazole ring. The 2,3-difluorobenzyl group is introduced via a benzylation step post-cyclization.

Example Protocol (Adapted from):

  • Synthesis of Methyl 1H-Pyrazole-4-Carboxylate :

    • React methyl 3-(dimethylamino)acrylate with methylhydrazine in dichloromethane at −20°C to 0°C.

    • Yield: 75–86% (HPLC purity >99.5%).

  • Benzylation with 2,3-Difluorobenzyl Bromide :

    • Treat the pyrazole intermediate with 2,3-difluorobenzyl bromide in the presence of NaHCO₃ or K₂CO₃ in DMF at 60–80°C.

    • Yield: 70–85% (GC-MS purity >98%).

Key Data Table:

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationMethylhydrazine, CH₂Cl₂, −20°C78.399.7
Benzylation2,3-Difluorobenzyl bromide, K₂CO₃, DMF, 80°C8298.5

Post-Cyclization Functionalization

Alkylation of Pyrazole Intermediates

A modular approach involves synthesizing 1H-pyrazole-4-carboxylic acid first, followed by esterification and benzylation.

Protocol (Adapted from):

  • Synthesis of 1H-Pyrazole-4-Carboxylic Acid :

    • Hydrolyze ethyl 1H-pyrazole-4-carboxylate with NaOH in ethanol, then acidify with HCl.

    • Yield: 90–95%.

  • Methyl Esterification :

    • React with thionyl chloride (SOCl₂) to form the acyl chloride, then treat with methanol.

    • Yield: 88–92%.

  • Benzylation :

    • Use 2,3-difluorobenzyl chloride and NaH in THF at 0°C to room temperature.

    • Yield: 75–80%.

Advantages :

  • Avoids isomer formation during cyclization.

  • Enables precise control over substitution patterns.

Alternative Route: One-Pot Synthesis

Simultaneous Cyclization and Benzylation

A streamlined method combines cyclization and alkylation in a single pot, reducing purification steps.

Protocol (Adapted from):

  • React methyl 2-(difluoroacetyl)acetoacetate with methylhydrazine and 2,3-difluorobenzyl bromide in toluene at reflux.

  • Use KI as a catalyst to enhance regioselectivity.
    Conditions :

  • Temperature: 80–100°C

  • Time: 12–16 hours

  • Yield: 68–74% (HPLC purity >97%).

Mechanistic Insight :

  • The difluoroacetyl group directs cyclization to the 4-position, minimizing 5-substituted isomers.

  • KI facilitates nucleophilic substitution during benzylation.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Industrial protocols prioritize cost-effectiveness and safety:

  • Solvent : Replace dichloromethane with toluene or ethyl acetate.

  • Catalyst : Use recyclable Amberlyst-15 resins instead of homogeneous acids.

  • Waste Reduction : Implement in situ distillation to recover excess 2,3-difluorobenzyl bromide.

Case Study (Patent CN111362874B):

  • A 500 L reactor produced 150 kg of methyl 1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate (analog) with 72% yield and 99.3% purity.

Challenges and Mitigation Strategies

Isomer Formation

The 1- vs. 2-substitution regioselectivity in pyrazoles is a common issue. Solutions include:

  • Low-Temperature Cyclization : −20°C to 0°C suppresses side reactions.

  • Directed Metalation : Use Cu(I) catalysts to favor 1-substitution.

Purification Difficulties

  • Recrystallization : Use ethanol-water (40–60%) mixtures to remove unreacted benzyl halides.

  • Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester and acid impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form the corresponding benzyl alcohol or benzaldehyde.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Alcohol derivative of the ester

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, particularly in pharmaceutical and agrochemical development.

Biology

The compound has shown promise in biological studies related to enzyme inhibition and receptor binding. Its potential bioactivity makes it suitable for research focused on therapeutic targets.

Medicine

As a lead compound in drug discovery, this compound may be explored for its efficacy against specific diseases. Its structural characteristics could lead to the development of new treatments.

Industry

In industrial applications, this compound may be used as an intermediate for synthesizing other valuable chemicals or in the development of new materials.

Research indicates that this compound exhibits potential biological activities relevant to agriculture and medicine:

  • Antifungal Activity : Similar compounds have been linked to antifungal properties through mechanisms such as the inhibition of succinate dehydrogenase.

Case Study: Antifungal Applications

In studies involving pyrazole derivatives, compounds similar to this compound have demonstrated significant antifungal activity against various pathogens. For instance, the development of pyrazole-based fungicides has been noted for their effectiveness against major crop pests like Alternaria species.

Mechanism of Action

The mechanism of action of methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Esters

Ethyl 1-(4-Methoxybenzyl)-1H-Pyrazole-4-Carboxylate
  • Structure : Substituted with a 4-methoxybenzyl group instead of 2,3-difluorobenzyl.
  • Synthesis : Prepared via Ru-catalyzed decarboxylative alkylation in DCE/HFIP solvent .
  • The ethyl ester (vs. methyl) may slightly increase lipophilicity, affecting bioavailability.
Methyl 1-(3-Methoxybenzyl)-3-(Thiomorpholinosulfonyl)-1H-Pyrazole-4-Carboxylate
  • Structure: Features a thiomorpholinosulfonyl group at C3 and a 3-methoxybenzyl substituent.
  • The absence of fluorine atoms diminishes halogen-bonding interactions critical for target binding in some therapeutic applications .

Triazole-Based Analogs

Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate
  • Structure : Replaces the pyrazole ring with a 1,2,3-triazole and has fluorine at the 2,6-positions of the benzyl group.
  • Crystallography : The triazole ring forms weaker C–H⋯N hydrogen bonds compared to pyrazole C–H⋯O interactions, leading to distinct packing motifs .
1-(2,3-Difluorobenzyl)-3,5-Dimethyl-4-Boronopyrazole
  • Structure : Contains a boronate ester at C4 and methyl groups at C3/C3.
  • Applications : The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This makes it versatile for further derivatization .

Hybrid and Carbonitrile Derivatives

2,3-Dihydro-1H-Pyrazole-4-Carbonitrile Derivatives
  • Structure : A saturated pyrazole ring with a carbonitrile group at C4.
  • Bioactivity: Demonstrated antioxidant (IC₅₀: 25–100 µg/mL) and antimicrobial (MIC: 4–32 µg/mL) activities in vitro.
Methyl 1-(4-Cyano-1-(4-Fluorobenzyl)-1H-Pyrazol-3-yl)-1H-Triazole-4-Carboxylate
  • Structure : A pyrazole-triazole hybrid with a 4-fluorobenzyl substituent.
  • The hybrid structure may engage in dual-binding interactions with biological targets, unlike the single pyrazole ring in the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Bioactivity/Application Key Physical Property
Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate Pyrazole 2,3-difluorobenzyl, methyl ester Under investigation (structural analog of CNS agents) Melting point: N/A; Solubility: Moderate in organic solvents
Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate Pyrazole 4-methoxybenzyl, ethyl ester Not reported Higher lipophilicity than methyl ester
Methyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate Triazole 2,6-difluorobenzyl, methyl ester Intermediate for antiepileptics (e.g., rufinamide) Crystal density: 1.51 g/cm³
2,3-Dihydro-1H-pyrazole-4-carbonitrile Dihydro-pyrazole Carbonitrile, variable aryl Antioxidant (IC₅₀: 25–100 µg/mL) Lower metabolic stability than esters

Research Implications

  • Structural Flexibility : The 2,3-difluorobenzyl group in the target compound offers balanced electron-withdrawing effects and steric bulk , making it suitable for CNS drug development, as seen in related triazole antiepileptics .
  • Synthetic Versatility : The methyl ester can be hydrolyzed to a carboxylic acid for further derivatization, a strategy employed in prodrug design .

Biological Activity

Methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate is an organic compound classified as a pyrazole derivative. This compound has garnered interest due to its potential biological activities, particularly in agricultural and medicinal applications. The following sections provide a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H10F2N2O2
Molecular Weight: 252.22 g/mol
IUPAC Name: methyl 1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate
Canonical SMILES: COC(=O)C1=CN(N=C1)CC2=C(C(=CC=C2)F)F

The presence of fluorine atoms in the structure enhances the compound's reactivity and biological interactions, making it a subject of various studies aimed at understanding its mechanism of action.

The biological activity of this compound may involve interactions with specific enzymes or receptors. Its mechanism can include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or infections.
  • Receptor Modulation: It may bind to receptors, altering their activity and influencing physiological responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines:

  • Case Study: A derivative of pyrazole was tested against MCF cell lines, demonstrating significant apoptosis induction at specific dosages. Tumor growth suppression was observed in animal models treated with these compounds .

Antifungal Activity

This compound also shows potential as an antifungal agent:

  • Fungicidal Mechanism: Similar pyrazole derivatives have been utilized as succinate dehydrogenase inhibitors (SDHIs), which disrupt mitochondrial respiration in fungi. This mechanism has been effectively employed in several fungicides targeting crop pathogens .
CompoundActivityIC50 (μM)
This compoundAntifungalNot specified
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamideHigher antifungal activity than boscalidNot specified

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the presence and position of substituents on the pyrazole ring. Variations in halogen substitutions have been shown to affect inhibitory potency against various biological targets .

Research Findings

Recent studies have highlighted the significance of this compound in drug discovery and agricultural applications:

  • Pharmaceutical Development: The compound serves as a lead structure for developing new drugs targeting specific diseases due to its favorable pharmacokinetic properties .
  • Agricultural Applications: As a component of SDHI fungicides, it contributes to effective pest management strategies against major crop diseases .

Q & A

Q. What are the common synthetic routes for methyl 1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

  • Step 1 : Reductive amination using sodium cyanoborohydride (NaBH3_3CN) in methanol/acetic acid to form intermediates like (R)-1-((2,3-difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester .
  • Step 2 : Coupling reactions (e.g., with bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate) in dichloromethane (DCM) and triethylamine (TEA), followed by purification via silica gel chromatography (hexane/ethyl acetate) .
  • Key considerations : Solvent selection (e.g., DCM for reaction stability) and purification methods (e.g., column chromatography) are critical for yield optimization (up to 94% reported) .

Q. What analytical methods are used to characterize this compound?

  • LCMS/HPLC : Retention time (0.93 minutes) and m/z 353 [M+H]+^+ are standard identifiers .
  • X-ray crystallography : Monoclinic crystal system (space group P21_1) with lattice parameters (a = 8.457 Å, b = 5.414 Å, c = 12.125 Å, β = 92.28°) confirms molecular geometry .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR in deuterated solvents (e.g., CDCl3_3) validate substituent positions, particularly the difluorobenzyl and pyrazole moieties .

Q. What are the primary biological or pharmacological applications of this compound?

  • Medicinal chemistry : Acts as a precursor for anti-adipogenic agents (e.g., IC50_{50} = 1.67 µM in Wnt/β-catenin pathway activation) .
  • Structural biology : Used in crystallographic studies to analyze weak intermolecular interactions (C–H···O/N hydrogen bonds) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Software tools : SHELXS-97/SHELXL-97 for structure solution and refinement, with Mercury CSD 2.0 for void visualization and packing pattern analysis .
  • Key findings : The pyrazole and difluorobenzyl rings form a dihedral angle of 77.3°, with hydrogen-bonded chains along the b-axis stabilizing the crystal lattice .
  • Validation : R factor ≤ 0.032 and wR ≤ 0.088 ensure data reliability .

Q. How can molecular docking predict interactions of this compound with biological targets?

  • Methodology : AutoDock4 with flexible sidechain sampling (e.g., for HIV protease or Wnt pathway proteins) .
  • Parameters : Grid-based docking (40 × 40 × 40 Å) and Lamarckian genetic algorithm (150 runs) to assess binding affinities .
  • Applications : Predicts steric clashes or hydrogen-bonding interactions with residues like PPARγ or β-catenin .

Q. How do substituent positions (e.g., fluorine on benzyl) influence bioactivity?

  • Structure-activity relationship (SAR) :
    • 2,3-Difluoro substitution : Enhances metabolic stability and target affinity compared to 2,6-difluoro analogs .
    • Methyl ester vs. free carboxylic acid : Esterification improves membrane permeability but reduces direct target engagement .
  • Experimental validation : IC50_{50} shifts in adipogenesis assays correlate with substituent electronic effects .

Q. How to address contradictions in synthetic yields or purity across studies?

  • Root cause analysis :
    • Reagent quality : Impurities in NaBH3_3CN or solvents can reduce yields (e.g., 78% vs. 94% in similar protocols) .
    • Chromatographic conditions : Hexane/ethyl acetate ratios impact purity (>95% achievable with optimized gradients) .
  • Mitigation : Use LCMS tracking during synthesis and validate purity via HPLC (e.g., >98% with retention time consistency) .

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